molecular formula C6H8FNO B1470332 2-Fluoro-2-(furan-2-yl)ethan-1-amine CAS No. 1554145-09-3

2-Fluoro-2-(furan-2-yl)ethan-1-amine

Cat. No.: B1470332
CAS No.: 1554145-09-3
M. Wt: 129.13 g/mol
InChI Key: PRGGOYNXLCTDDN-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(furan-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H9NO . It is an amine derivative and is related to furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of amine derivatives from furoin and furil over Ru/Al2O3 catalyst has been investigated . In the presence of NH3, cyclic amines were generated as main products from furoin and furil . Over Ru/Al2O3 under NH3/H2, 2-amino-1,2-di(furan-2-yl)ethan-1-ol was generated as the main product with 47% yield at 140 °C for 2 hours starting from furoin . The catalyst could be recycled for at least three consecutive runs .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Novel Enantioselective Synthesis : A new enantioselective synthesis method for furan-2-yl amines and amino acids was described, highlighting the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to chiral amines. The chirality of furan-2-yl amines can be controlled by the geometrical isomer of the O-benzyl oxime, and further oxidation of the furan ring yields amino acids in high yields (Demir et al., 2003).

  • Asymmetric Synthesis of Enantiomers : An asymmetric synthesis approach for both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine was detailed, involving the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and subsequent oxazaborolidine-catalyzed enantioselective reduction. This process yields important chiral building blocks with high enantiomeric excess, and oxidation of the furan ring affords both enantiomers of 3,3,3-trifluoroalanine (Demir et al., 2001).

Chromosomal Differentiation and Fluorescence

  • Chromosomal Differentiation by Fluram : Fluram, a fluorogenic reagent forming fluorescent pyrrolinone derivatives with primary amines, was used to differentiate chromosome regions in mouse and human genomes. This method reveals species-dependent chromosome banding patterns and highlights a heterogeneous distribution of chromosome proteins (Cuéllar et al., 1991).

Organosilicon Synthesis and Isocyanates

  • Organosilicon Synthesis of Isocyanates : A method for synthesizing isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series was developed, involving the silylation of starting amines followed by phosgenation of N-silyl-substituted amines. This method allows for the synthesis of both known and unknown isocyanates (Lebedev et al., 2006).

Future Directions

Furan platform chemicals have been identified as having potential beyond fuels and plastics . The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Properties

IUPAC Name

2-fluoro-2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGOYNXLCTDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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